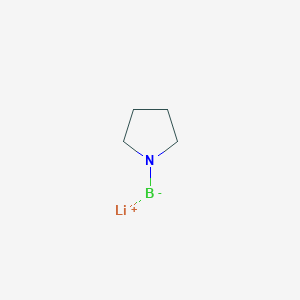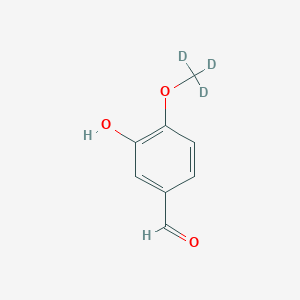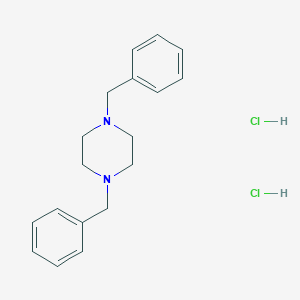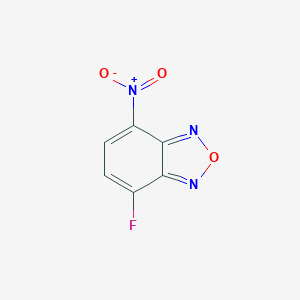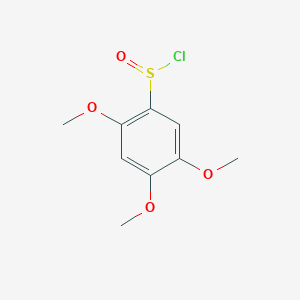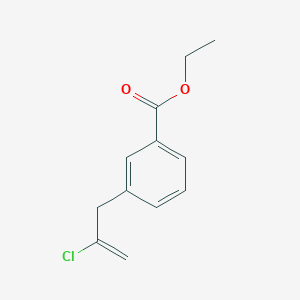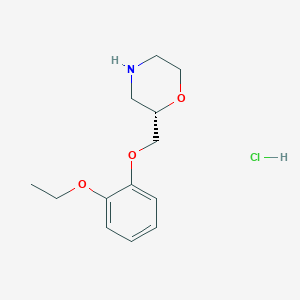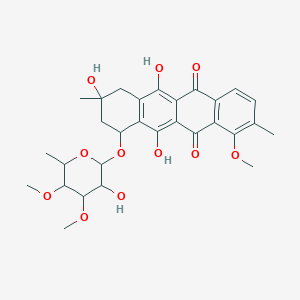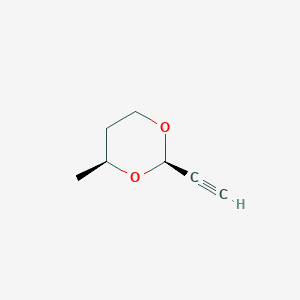
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the dioxane family, which is known for its unique chemical properties and diverse applications. In
作用机制
The mechanism of action of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the activity of enzymes that are essential for cell growth and division. Specifically, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting the activity of topoisomerase II, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane prevents cancer cells from dividing and proliferating.
生化和生理效应
Studies have shown that ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has a range of biochemical and physiological effects. In addition to its anticancer, antimicrobial, and anti-inflammatory properties, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has also been shown to have antioxidant activity. This compound can scavenge free radicals and protect cells from oxidative damage. Additionally, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is its synthetic accessibility. The compound can be synthesized using simple and efficient methods, making it readily available for research purposes. Additionally, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has shown high potency and selectivity against cancer cells, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is its potential toxicity. Studies have shown that the compound can induce cell death in normal cells at high concentrations, which may limit its clinical applications.
未来方向
There are several future directions for the research on ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane. One of the potential directions is to explore the compound's potential as a neuroprotective agent. Studies have shown that ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has neuroprotective properties, and further research could lead to the development of new treatments for neurodegenerative diseases. Another potential direction is to investigate the compound's potential as an antimicrobial agent. Studies have shown that ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has antimicrobial properties, and further research could lead to the development of new antibiotics. Additionally, further studies could be conducted to optimize the synthesis method of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane and to explore its potential applications in material science and organic synthesis.
Conclusion:
In conclusion, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is a synthetic compound that has shown promising results in various fields, including medicinal chemistry, material science, and organic synthesis. This compound has been shown to have anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. While there are some limitations to the compound's potential applications, further research could lead to the development of new treatments for cancer, neurodegenerative diseases, and infectious diseases.
合成方法
The synthesis of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane involves the reaction of 2-methyl-1,3-propanediol with acetylene in the presence of a catalyst. The reaction yields ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane as the main product. The purity and yield of the compound can be optimized by varying the reaction conditions, such as temperature, pressure, and catalyst concentration.
科学研究应用
((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been shown to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new antibiotics and anti-inflammatory drugs.
属性
CAS 编号 |
143136-91-8 |
|---|---|
产品名称 |
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane |
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC 名称 |
(2R,4S)-2-ethynyl-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H10O2/c1-3-7-8-5-4-6(2)9-7/h1,6-7H,4-5H2,2H3/t6-,7+/m0/s1 |
InChI 键 |
XGVXXBLXTZOQNH-NKWVEPMBSA-N |
手性 SMILES |
C[C@H]1CCO[C@H](O1)C#C |
SMILES |
CC1CCOC(O1)C#C |
规范 SMILES |
CC1CCOC(O1)C#C |
同义词 |
1,3-Dioxane, 2-ethynyl-4-methyl-, (2R-cis)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






